What is the chemical structure of Nepseudin?
What is the chemical structure of Nepseudin?
A Comprehensive Technical Guide to Pseudanes (formerly Nepseudin)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of Pseudanes, a class of 2-n-alkyl-quinolin-4-one alkaloids. It is highly likely that the term "Nepseudin" is a misspelling of "Pseudane," as extensive searches have revealed no chemical entity corresponding to the former, while "Pseudane" represents a well-characterized family of bacterial metabolites. This document will focus on the chemical structure, biological activities, and experimental methodologies related to Pseudanes, with a representative focus on Pseudane V for specific data points.
Chemical Structure and Nomenclature
Pseudanes are a class of organic compounds characterized by a quinolin-4-one core with an alkyl substituent at the 2-position.[1] The general structure consists of a bicyclic aromatic scaffold containing a nitrogen atom. The alkyl chain length can vary, leading to a series of related compounds.
For the purpose of this guide, we will use Pseudane V as a representative example.
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Systematic Name (IUPAC): 2-pentyl-1H-quinolin-4-one[]
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Synonyms: 2-Pentylquinolin-4(1H)-one, 2-pentylquinolin-4-ol, 2-n-pentyl-4-quinolinol[]
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Molecular Formula: C₁₄H₁₇NO[]
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Molecular Weight: 215.29 g/mol []
Chemical Structure of Pseudane V:
Caption: Chemical structure of Pseudane V (2-pentyl-1H-quinolin-4-one).
Physicochemical Properties
The following table summarizes the known physicochemical properties of Pseudane V.
| Property | Value | Reference |
| Appearance | Solid | [] |
| Purity | 90% (as reported for a commercial sample) | [] |
| Solubility | Soluble in DMSO | [] |
| Storage Temperature | -20°C | [] |
| Boiling Point | 331.8 ± 42.0 °C at 760 mmHg | [] |
| Melting Point | 141-142 °C | [] |
| Density | 1.0 ± 0.1 g/cm³ | [] |
Biological Activity
Pseudanes have been reported to exhibit a range of biological activities. The length of the alkyl chain at the C-2 position appears to influence the specific activity.
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Anti-inflammatory Activity: Pseudane VII (with a C7 alkyl side chain) has been noted for its marked anti-inflammatory properties.[1]
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Antiviral Effects: Pseudane IX (with a C9 alkyl side chain) has demonstrated antiviral activity.[1]
Quantitative data on the biological activity of specific Pseudanes is not extensively available in the public domain at this time. Further research is required to fully elucidate the structure-activity relationships and potency of these compounds.
Experimental Protocols
Isolation and Characterization of Pseudanes from Pseudoalteromonas sp.
The following is a general workflow for the isolation and characterization of Pseudanes from bacterial cultures.
Caption: General workflow for the isolation and characterization of Pseudanes.
Methodology Details:
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Bacterial Culture: Pseudoalteromonas sp. is cultured in a suitable medium such as marine broth. The culture is incubated under appropriate conditions of temperature and agitation to promote the production of secondary metabolites.
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Extraction: The culture broth is centrifuged to separate the bacterial cells from the supernatant. The supernatant is then subjected to liquid-liquid extraction with an organic solvent like ethyl acetate to partition the secondary metabolites. The organic phase is collected and the solvent is removed under reduced pressure.
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Purification: The crude extract is fractionated using chromatographic techniques. Initial separation can be achieved by silica gel column chromatography. Further purification of the fractions containing the compounds of interest is performed using high-performance liquid chromatography (HPLC).
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Structure Elucidation: The purified compounds are subjected to spectroscopic analysis to determine their chemical structures. Mass spectrometry (MS) is used to determine the molecular weight and elemental composition. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H and ¹³C) and 2D (e.g., COSY, HMBC) experiments, is employed to elucidate the detailed chemical structure and stereochemistry. The spectroscopic data is then compared with that of known compounds to confirm the identity of the isolated Pseudanes.
Signaling Pathways
The specific signaling pathways modulated by Pseudanes are not yet well-defined in the scientific literature. However, given their origin from Pseudomonas species, it is plausible that they may play a role in bacterial communication and virulence.
Pseudomonas aeruginosa, a well-studied bacterium, utilizes a complex network of cell-to-cell signaling systems, also known as quorum sensing, to regulate the expression of virulence factors in a cell-density-dependent manner.[3] These signaling networks are crucial for the bacterium's ability to cause infections.[3] Key signaling pathways in P. aeruginosa include the cAMP/Vfr and c-di-GMP signaling pathways, quorum sensing, and the Gac/Rsm pathway.[4] These pathways control the transition between motile (planktonic) and sessile (biofilm) lifestyles, which are critical for acute and chronic infections, respectively.[4]
Further research is necessary to determine if Pseudanes act as signaling molecules within these pathways or if they modulate host signaling pathways to exert their biological effects.
Caption: Hypothesized signaling roles of Pseudanes.
Conclusion
Pseudanes represent a promising class of bioactive natural products with potential applications in drug development, particularly in the areas of anti-inflammatory and antiviral therapies. This technical guide has provided a foundational understanding of their chemical structure, physicochemical properties, and known biological activities. The provided experimental workflows offer a starting point for researchers interested in the isolation and characterization of these compounds. Significant opportunities exist for further research to elucidate the specific mechanisms of action, identify the molecular targets, and explore the full therapeutic potential of the Pseudane family of compounds.
